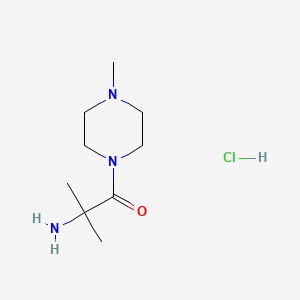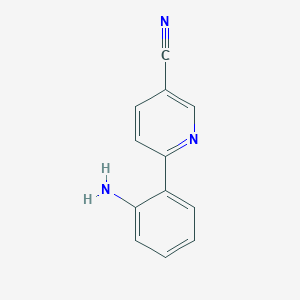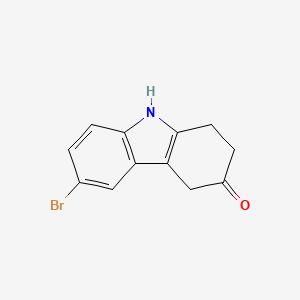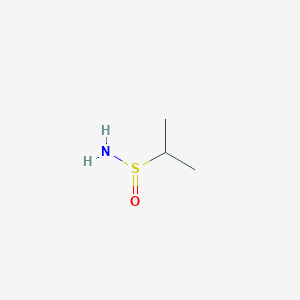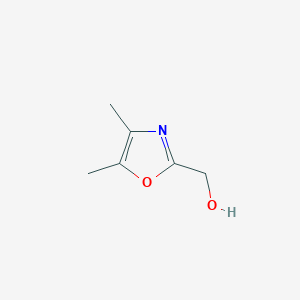![molecular formula C14H21NO3 B1527918 N-(tert-butyl)-[1-(2-hydroxyphényl)propyl]carbamate CAS No. 1311313-68-4](/img/structure/B1527918.png)
N-(tert-butyl)-[1-(2-hydroxyphényl)propyl]carbamate
Vue d'ensemble
Description
Tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate (TBPHPC) is a carbamate compound composed of tert-butyl, N-[1-(2-hydroxyphenyl)propyl], and carbamate groups. TBPHPC is a valuable compound for scientific research due to its versatile properties and applications.
Mécanisme D'action
Target of Action
Tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is a type of carbamate compound . The primary targets of carbamates are usually enzymes, such as acetylcholinesterase, where they act as inhibitors. .
Mode of Action
Carbamates typically work by binding to their target enzymes and inhibiting their activity This can lead to an accumulation of certain substrates or a decrease in the products of the enzymatic reaction
Biochemical Pathways
Pharmacokinetics
Carbamates are generally well-absorbed in the body and can be distributed throughout the body due to their lipophilic nature. They are typically metabolized in the liver and excreted in the urine.
Result of Action
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is a valuable tool for scientific research due to its versatility. tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is relatively easy to synthesize and can be used in a wide range of experiments. tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is also relatively stable and can be stored for long periods of time. However, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is toxic and should be handled with caution. Additionally, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate can be expensive to purchase.
Orientations Futures
There are several potential future directions for tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate research. tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate could be used to study the effects of AChE inhibitors on the nervous system and the development of Alzheimer's disease. Additionally, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate could be used to study the effects of choline esters on the nervous system. tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate could also be used to study the effects of AChE inhibitors on other neurological disorders, such as Parkinson's disease. Additionally, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate could be used to study the effects of AChE inhibitors on the cardiovascular system. Finally, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate could be used to study the effects of AChE inhibitors on the immune system.
Applications De Recherche Scientifique
Synthèse des anilines N-Boc protégées
Ce composé est utilisé dans la synthèse catalysée au palladium d'anilines N-Boc protégées . Ces anilines protégées sont des intermédiaires cruciaux dans la synthèse de divers produits pharmaceutiques et composés organiques. Le groupe tert-butyle sert de groupe protecteur qui peut être éliminé dans des conditions acides douces, permettant une fonctionnalisation ultérieure de l'aniline.
Préparation de pyrroles tétrasubstitués
Il est utilisé dans la synthèse de pyrroles tétrasubstitués, qui sont fonctionnalisés par des groupes ester ou cétone en position C-3 . Les pyrroles sont des composés hétérocycliques importants qui apparaissent dans de nombreux produits naturels et médicaments. La possibilité d'introduire sélectivement des groupes fonctionnels à des positions spécifiques permet aux chimistes de créer des molécules complexes avec des activités biologiques souhaitées.
Amine protégée pour l'analyse par spectrométrie de masse
N-(tert-butyl)-[1-(2-hydroxyphényl)propyl]carbamate: agit comme une amine protégée dans la préparation de solutions de mélange isobarique. Ces solutions sont utilisées dans les expériences d'infusion post-colonne pendant l'analyse par spectrométrie de masse à orbite unique . Cette application est importante dans la recherche en protéomique, où une mesure de masse précise est essentielle pour l'identification et la quantification des protéines.
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(10-8-6-7-9-12(10)16)15-13(17)18-14(2,3)4/h6-9,11,16H,5H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIBEWINXMLEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153140 | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311313-68-4 | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



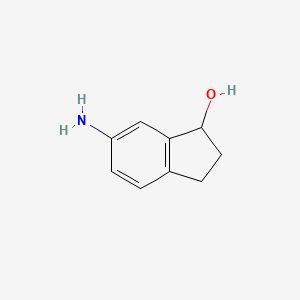
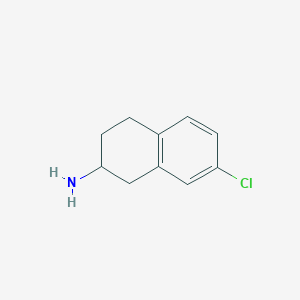
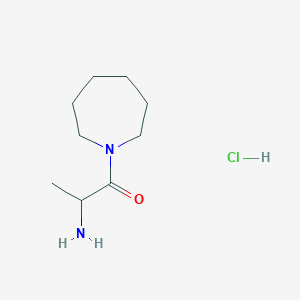
![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)
